![molecular formula C12H22N2O2 B2959161 Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate CAS No. 2243505-93-1](/img/structure/B2959161.png)
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a chemical compound with a molecular weight of 228.29 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is 1S/C11H20N2O3/c1-10 (2,3)16-9 (14)13-8-4-12-5-11 (8)6-15-7-11/h8,12H,4-7H2,1-3H3, (H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Photochemical and Thermal Rearrangement
The study of photochemical and thermal rearrangement of oxaziridines, such as (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, provides insights into the stereoelectronic control theory. This research highlights the importance of the C-C bond cleavage in the anti position relative to the oxaziridine nitrogen atom's lone pair, supporting the stereoelectronic theory behind regioselectivities observed in these rearrangements (Lattes et al., 1982).
Synthesis Routes
Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential of these compounds in accessing chemical spaces complementary to piperidine ring systems. This research opens new avenues for novel compound synthesis with potential applications in drug development and materials science (Meyers et al., 2009).
Carbamate Protecting Group Introduction
The development of new reagents like tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) for the preparation of N-Boc-amino acids illustrates the advancements in the introduction of protecting groups to amines. This method is advantageous for its efficiency, stability, and non-racemization during the introduction of the Boc group, making it a valuable tool in peptide synthesis (Rao et al., 2017).
Chemosensory Materials
Research into benzothiazole-modified carbazole derivatives, particularly those with tert-butyl moieties, has led to the creation of strong blue emissive nanofibers capable of detecting volatile acid vapors. This work highlights the role of tert-butyl in gel formation and the potential of these materials in developing efficient chemosensors for environmental monitoring (Sun et al., 2015).
Stable Precursors for Chiral Azomethine Ylids
The evolution of stable azomethine ylid precursors, avoiding the need for an aldehyde in the ylid generation step, showcases the compound's efficiency in facilitating milder conditions for chemical reactions. This development is significant for the synthesis of various organic molecules, providing a more accessible approach to complex chemical structures (Alker et al., 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVZQYGRHJQYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate | |
CAS RN |
2243505-93-1 |
Source
|
Record name | tert-butyl N-{2-azaspiro[3.4]octan-5-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.